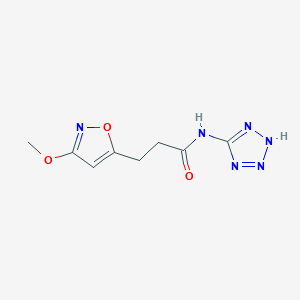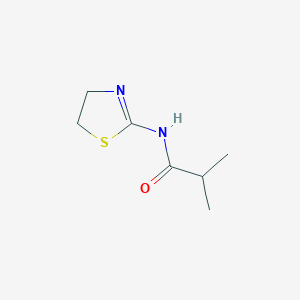![molecular formula C21H20N2O3 B12163316 N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B12163316.png)
N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a carboxamide group, and two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with an amine to form an imine intermediate. This reaction is usually carried out under acidic conditions to facilitate the formation of the imine.
Reduction: The imine intermediate is then reduced to form the corresponding amine. Common reducing agents for this step include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Acylation: The resulting amine is then acylated with furan-2-carboxylic acid chloride to form the final product. This step typically requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as NaBH4 or LiAlH4, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible activity as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity. The amide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)furan-2-carboxamide: Lacks the additional 4-methylphenyl group, making it less complex.
N-(4-chlorophenyl)furan-2-carboxamide: Substitutes a chlorine atom for the methyl group, potentially altering its reactivity and biological activity.
N-(4-methoxyphenyl)furan-2-carboxamide: Contains a methoxy group instead of a methyl group, which can influence its electronic properties and solubility.
Uniqueness
N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide is unique due to its dual 4-methylphenyl groups, which can enhance its stability and provide additional sites for chemical modification. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs.
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[1-(4-methylanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-14-5-9-16(10-6-14)19(24)20(22-17-11-7-15(2)8-12-17)23-21(25)18-4-3-13-26-18/h3-13,20,22H,1-2H3,(H,23,25) |
InChI Key |
VVKQTDOOPVFKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)C)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12163251.png)
![3-{2-[1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12163259.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163271.png)
![1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12163272.png)
![4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine](/img/structure/B12163277.png)

![3-(4-chlorophenyl)-N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163286.png)
![1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12163287.png)
![N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide](/img/structure/B12163288.png)

methanone](/img/structure/B12163293.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B12163300.png)
